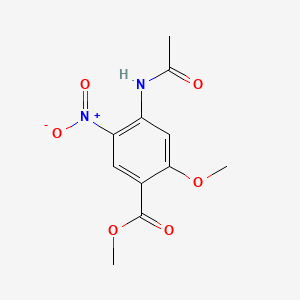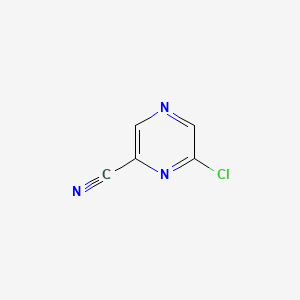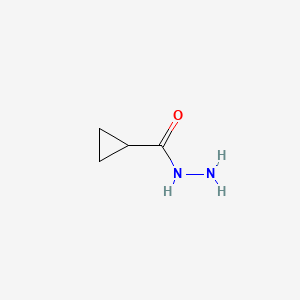
1-Octadecyne
概要
説明
1-Octadecyne: is a long-chain hydrocarbon with the molecular formula C18H34 It is an alkyne, characterized by the presence of a triple bond between the first and second carbon atoms in the chainoctadec-1-yne and is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Octadecyne can be synthesized through several methods. One common method involves the catalytic oligomerization of ethylene . In this process, a catalyst, such as a transition metal complex, promotes the formation of longer carbon chains from ethylene gas .
Industrial Production Methods: In industrial settings, this compound is often produced through hydrocarbon cracking and subsequent purification processes . The cracking process breaks down larger hydrocarbons into smaller ones, including this compound, which is then isolated and purified for use.
化学反応の分析
Types of Reactions: 1-Octadecyne undergoes various chemical reactions, including:
Hydrosilation: Treatment with trichlorosilane in the presence of platinum catalysts to form octadecyltrichlorosilane.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen, halogens, and other reagents.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., palladium) to convert the triple bond into a single bond.
Halogenation: Reacting with halogens like chlorine or bromine to form dihalides.
Major Products:
Octadecyltrichlorosilane: Formed from hydrosilation.
Dihalides: Formed from halogenation reactions.
科学的研究の応用
1-Octadecyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 1-Octadecyne involves its ability to participate in addition reactions due to the presence of the triple bond. This reactivity allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and products. The specific pathways and targets depend on the nature of the reaction and the reagents involved.
類似化合物との比較
1-Octadecene: An alkene with a double bond between the first and second carbon atoms.
1-Hexadecyne: A shorter alkyne with sixteen carbon atoms.
Comparison: 1-Octadecyne is unique due to its longer carbon chain and the presence of a triple bond, which imparts distinct chemical reactivity compared to alkenes like 1-Octadecene. The longer chain length also affects its physical properties, such as melting and boiling points, making it suitable for specific applications where shorter-chain alkynes may not be effective .
特性
IUPAC Name |
octadec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4-18H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNQWWOZQLMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212079 | |
| Record name | Octadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or colorless liquid; mp = 22.5 deg C; [GFS Chemicals MSDS] Melting point = 27 deg C; [ChemSampCo MSDS] | |
| Record name | 1-Octadecyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-89-0 | |
| Record name | 1-Octadecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTADECYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6AS2VE7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-Octadecyne and what are its potential applications?
A1: this compound is a long-chain alkyne, a hydrocarbon containing a carbon-carbon triple bond. Research primarily focuses on its use as a surface modifier for creating stable monolayers on various substrates like silicon [, ]. These monolayers exhibit excellent hydrolytic and thermal stability, making them promising for applications in microelectronics, sensors, and biocompatible materials.
Q2: What is the structural characterization of this compound?
A2: this compound has the molecular formula C18H34 and a molecular weight of 250.47 g/mol. Spectroscopic data, particularly from infrared (IR) spectroscopy, confirms the presence of the characteristic carbon-carbon triple bond and provides insights into its binding geometry on surfaces [].
Q3: How does this compound bind to silicon surfaces, and why is this significant?
A3: this compound forms two Si-C bonds per molecule with hydrogen-terminated silicon surfaces through a thermal reaction []. This double bond formation results in monolayers with superior order and stability compared to monolayers formed by 1-alkenes, which only create a single Si-C bond []. This enhanced stability is crucial for device performance and longevity.
Q4: How does the stability of this compound monolayers compare to other surface modifications?
A4: Studies have shown that this compound monolayers on silicon carbide (SiC) and silicon (Si) substrates exhibit exceptional stability under both hydrolytic and thermal stress []. They demonstrate stability in acidic, basic, and neutral aqueous solutions, even after prolonged exposure. Furthermore, they withstand temperatures above 260°C in a vacuum, outperforming many other organic monolayers [].
Q5: What analytical techniques are used to identify and characterize this compound?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to identify and quantify this compound in plant extracts and other complex mixtures [, , , , , , ]. Additionally, X-ray reflectivity and Atomic Force Microscopy (AFM) can be employed to characterize the structural properties of this compound monolayers on surfaces [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















